molecular formula C8H4F3N3O2 B13674737 6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid

6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid

Cat. No.: B13674737
M. Wt: 231.13 g/mol
InChI Key: PWCTZMPBPYJIAT-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid is a heterocyclic compound that contains both an imidazole and a pyridine ring. The trifluoromethyl group attached to the pyridine ring imparts unique chemical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation, can be employed to synthesize this compound . This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H4F3N3O2

Molecular Weight

231.13 g/mol

IUPAC Name

6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)3-1-4-5(12-2-3)14-6(13-4)7(15)16/h1-2H,(H,15,16)(H,12,13,14)

InChI Key

PWCTZMPBPYJIAT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC(=N2)C(=O)O)C(F)(F)F

Origin of Product

United States

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